![molecular formula C11H9F3N4 B6437899 N-[(pyrimidin-2-yl)methyl]-5-(trifluoromethyl)pyridin-2-amine CAS No. 2549064-38-0](/img/structure/B6437899.png)
N-[(pyrimidin-2-yl)methyl]-5-(trifluoromethyl)pyridin-2-amine
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Overview
Description
N-[(pyrimidin-2-yl)methyl]-5-(trifluoromethyl)pyridin-2-amine is a heterocyclic compound that features both pyrimidine and pyridine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural complexity, which allows for diverse chemical reactivity and applications.
Mechanism of Action
Target of Action
The primary target of N-[(pyrimidin-2-yl)methyl]-5-(trifluoromethyl)pyridin-2-amine is the serine/threonine protein kinase PLK4 . PLK4 is a master regulator of centriole duplication, which is significant for maintaining genome integrity . Due to the detection of PLK4 overexpression in a variety of cancers, PLK4 has been identified as a candidate anticancer target .
Mode of Action
This compound acts as an inhibitor of PLK4 . It binds to the active site of the enzyme, preventing it from phosphorylating its substrates. This inhibitory activity disrupts the normal function of PLK4, leading to changes in cellular processes such as centriole duplication .
Biochemical Pathways
The inhibition of PLK4 affects the centriole duplication pathway. Centrioles are crucial for cell division, and their duplication is tightly regulated to ensure that each daughter cell receives a correct complement of chromosomes. By inhibiting PLK4, this compound disrupts this process, potentially leading to cell cycle arrest and apoptosis .
Pharmacokinetics
These properties suggest that the compound may have favorable bioavailability and a low risk of drug-drug interactions .
Result of Action
At the cellular level, this compound exhibits excellent antiproliferative activity against cancer cells . By inhibiting PLK4, it disrupts centriole duplication and potentially induces cell cycle arrest and apoptosis, thereby inhibiting the growth of cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(pyrimidin-2-yl)methyl]-5-(trifluoromethyl)pyridin-2-amine typically involves multi-step organic synthesis. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between two different organic groups. This reaction is known for its mild conditions and high functional group tolerance .
Starting Materials: The synthesis begins with the preparation of the pyrimidine and pyridine precursors.
Coupling Reaction: The pyrimidine derivative is coupled with a trifluoromethylated pyridine derivative using a palladium catalyst in the presence of a base.
Purification: The product is then purified using techniques such as column chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(pyrimidin-2-yl)methyl]-5-(trifluoromethyl)pyridin-2-amine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine or pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
Anticancer Activity
The compound has been investigated for its potential as an anticancer agent. Its structural similarity to known tyrosine kinase inhibitors like imatinib and nilotinib suggests it may exhibit similar pharmacological properties. These drugs are effective against chronic myelogenous leukemia (CML) and other malignancies by inhibiting specific signaling pathways that promote cancer cell proliferation .
Inhibition of Kinases
Research indicates that N-[(pyrimidin-2-yl)methyl]-5-(trifluoromethyl)pyridin-2-amine may act as an inhibitor of various kinases. For instance, studies have shown that modifications in the pyridine and pyrimidine rings can enhance selectivity and potency against specific targets, which is crucial for reducing off-target effects in cancer therapies .
Synthesis Pathways
The synthesis of this compound involves several steps, including the formation of key intermediates through palladium-catalyzed coupling reactions. These methods allow for the efficient assembly of complex structures that are essential for biological activity .
Structure-Activity Relationships (SAR)
Understanding the SAR is vital for optimizing the compound's efficacy. Studies have shown that modifications to the trifluoromethyl group can significantly affect the compound's binding affinity to target proteins. The presence of a trifluoromethyl group enhances lipophilicity, which can improve cellular uptake and bioavailability .
Case Study: Inhibition of Specific Kinases
A study published in ACS Publications demonstrated that derivatives of this compound exhibited submicromolar inhibition against certain kinases involved in cancer progression. The research highlighted the importance of the pyridine ring's position in modulating activity .
Clinical Implications
Clinical studies are underway to evaluate the safety and efficacy of compounds related to this compound in treating resistant forms of leukemia and other cancers. Early results suggest promising outcomes, warranting further investigation into this class of compounds .
Comparison with Similar Compounds
Similar Compounds
Pyrimidinamine derivatives: These compounds share the pyrimidine core and exhibit similar biological activities.
Trifluoromethylated pyridines: These compounds have the trifluoromethyl group on the pyridine ring and are used in similar applications.
Uniqueness
N-[(pyrimidin-2-yl)methyl]-5-(trifluoromethyl)pyridin-2-amine is unique due to the combination of its pyrimidine and pyridine rings with a trifluoromethyl group. This structural feature enhances its chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry.
Biological Activity
N-[(pyrimidin-2-yl)methyl]-5-(trifluoromethyl)pyridin-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C11H10F3N3
- Molecular Weight : 253.21 g/mol
- CAS Number : 2379977-09-8
This compound exhibits biological activity through various mechanisms:
- Inhibition of Enzymes : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, particularly those associated with cancer cell proliferation.
- Interaction with Receptors : It may interact with various receptors, modulating cellular signaling pathways that lead to altered cell growth and apoptosis.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. It has been evaluated in vitro against several cancer cell lines, demonstrating significant cytotoxic effects. For instance, a study reported an IC50 value of approximately 15 µM against breast cancer cells, indicating potent activity compared to standard chemotherapeutics .
Selectivity and Toxicity
The selectivity of this compound for cancer cells over normal cells is a crucial factor in its therapeutic potential. Preliminary data suggest that it exhibits lower toxicity towards non-cancerous cells, which is promising for reducing side effects in clinical applications .
Table 1: Summary of Biological Activities
Activity Type | Cell Line/Model | IC50 (µM) | Reference |
---|---|---|---|
Anticancer Activity | Breast Cancer | 15 | |
Enzyme Inhibition | BCAT1/BCAT2 | 10 | |
Receptor Modulation | Various Receptors | N/A |
Case Study: Inhibition of BCAT Enzymes
A significant study investigated the inhibition of branched-chain amino acid transaminases (BCATs) by this compound. This compound was found to selectively inhibit BCAT1 and BCAT2, which are implicated in various cancers. The study provided structural insights through X-ray crystallography, revealing how the trifluoromethyl group enhances binding affinity within the enzyme's active site .
Pharmacokinetics and Drug Development
Understanding the pharmacokinetic profile of this compound is essential for its development as a therapeutic agent. Studies have indicated favorable absorption and distribution characteristics in animal models. Further investigations into its metabolism and excretion pathways are ongoing to optimize its formulation for clinical use.
Properties
IUPAC Name |
N-(pyrimidin-2-ylmethyl)-5-(trifluoromethyl)pyridin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N4/c12-11(13,14)8-2-3-9(17-6-8)18-7-10-15-4-1-5-16-10/h1-6H,7H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRMZROSIVQLKTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)CNC2=NC=C(C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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